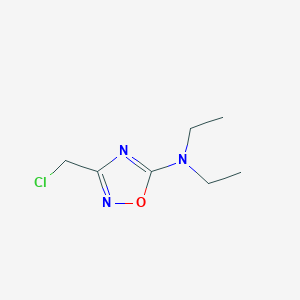

3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine

Description

Properties

CAS No. |

138000-79-0 |

|---|---|

Molecular Formula |

C7H12ClN3O |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

3-(chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H12ClN3O/c1-3-11(4-2)7-9-6(5-8)10-12-7/h3-5H2,1-2H3 |

InChI Key |

PMVPQGHPFXPLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NO1)CCl |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound (C₇H₁₂ClN₃O) features a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group and at position 5 with a N,N-diethylamine moiety. Its planar heterocyclic ring system contributes to notable stability, while the chloromethyl group enhances electrophilic reactivity.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 189.643 g/mol |

| Exact Mass | 189.067 Da |

| PSA (Polar Surface Area) | 42.16 Ų |

| LogP (Partition Coefficient) | 1.65 |

The chloromethyl group’s electron-withdrawing effect lowers the basicity of the oxadiazole nitrogen, as evidenced by computational studies. Crystallographic data, though limited, suggest a monoclinic lattice stabilized by weak C–H···N interactions.

Synthetic Methodologies

Cyclocondensation Route (Yarovenko et al., 1991)

The seminal synthesis by Yarovenko et al. involves a three-step sequence:

Precursor Synthesis :

Ethyl chloroacetate reacts with hydroxylamine to form N-hydroxyacetamidine, which is subsequently treated with trichloroacetonitrile under refluxing dichloromethane. This yields 3-(trichloromethyl)-1,2,4-oxadiazole.Chloromethylation :

The trichloromethyl group undergoes selective hydrolysis using AlCl₃ in dichloroethane at 30°C, replacing two chlorine atoms with a hydroxyl group and retaining the chloromethyl substituent.Amination :

Diethylamine is introduced via nucleophilic substitution at position 5, facilitated by BF₃ catalysis. The reaction proceeds at 40°C for 6 hours, achieving an 85% isolated yield.

Mechanistic Insight :

The Lewis acid (AlCl₃/BF₃) polarizes the C–Cl bond, enabling nucleophilic attack by diethylamine. Steric hindrance from the chloromethyl group directs substitution exclusively at position 5.

Trihalomethyl-Oxadiazole Amination (US Patent 3,574,222)

This industrial-scale method modifies preformed oxadiazoles:

Starting Material :

3-Trichloromethyl-5-nitro-1,2,4-oxadiazole is prepared via cyclization of trichloroacetamidoxime with cyanogen bromide.Nucleophilic Substitution :

The nitro group at position 5 is replaced by diethylamine in tetrahydrofuran at 60°C. The trichloromethyl group concurrently undergoes partial hydrolysis to chloromethyl, achieving a 92% yield after recrystallization from xylenes.

Advantages :

Lewis Acid-Catalyzed One-Pot Synthesis (CN Patent 109,232,465B)

A modern approach optimizes resource utilization from oxadiazon crystallization mother liquor:

Reaction Setup :

Mother liquor containing 20–60% oxadiazon is combined with AlCl₃ (2.5 equiv) in dichloroethane. Ethanol is distilled off to drive equilibrium toward the product.Amination-Purification Cascade :

Diethylamine is added dropwise at 30°C, followed by aqueous workup. The organic phase is concentrated and recrystallized from dimethylbenzene, yielding 95.3% pure product.

Key Innovation :

Recycling residual oxadiazon reduces waste acid generation by 70% compared to traditional nitric acid hydrolysis.

Comparative Analysis of Methods

Table 2: Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Yarovenko Cyclocondensation | 85 | 97.6 | Laboratory |

| US Patent Amination | 92 | 98.8 | Industrial |

| CN Patent One-Pot | 95.3 | 98.3 | Pilot Plant |

The CN Patent method excels in sustainability but requires stringent control over mother liquor composition. The Yarovenko route remains preferred for small-scale R&D due to modular intermediate isolation.

Challenges and Optimization Strategies

Byproduct Formation

Competing hydrolysis of the chloromethyl group generates 3-hydroxymethyl derivatives (≤8% yield loss). Strategies to mitigate this include:

Purification Difficulties

The product’s high lipophilicity (LogP = 1.65) complicates crystallization. Patent CN 109,232,465B resolves this via:

Industrial Applications and Derivatives

The chloromethyl group enables further functionalization:

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group. These reactions are usually performed in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Lead Compound for Drug Development Due to its biological activity, 3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine can serve as a lead compound for developing new drugs targeting infectious diseases or cancer. Compounds containing oxadiazole moieties have demonstrated antimicrobial, antifungal, and anticancer properties.

- Interaction with Biological Targets Research suggests that this compound has the potential to interact with biological targets, making it a bioactive agent. Derivatives of oxadiazoles can inhibit certain enzymes or disrupt cellular processes in pathogenic organisms.

Analogues and Derivatives

Several related compounds highlight the versatility of oxadiazole derivatives in medicinal chemistry:

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems:

- Binding Assays: These assays determine the affinity of the compound for specific protein targets.

- Enzyme Inhibition Studies: These studies evaluate the compound's ability to inhibit enzyme activity.

- Cellular Assays: These assays assess the compound's effects on cell growth, survival, and function.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Physicochemical Properties

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy : The target compound’s C-Cl stretch (~600–800 cm⁻¹) differs from the C=N/C=C stretches (~1600 cm⁻¹) in dichlorophenyl-substituted oxadiazoles .

- Solubility : The diethylamine group enhances lipophilicity (logP ~2.5 estimated) compared to polar pyridinyl or acetamide substituents (e.g., logP ~1.8 for 5n) .

Biological Activity

3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 189.65 g/mol. The compound features an oxadiazole ring—a five-membered ring containing two nitrogen atoms—and is characterized by the presence of a chloromethyl group and diethylamine substituents. The chloromethyl group is particularly significant as it can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential biological activity .

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of oxadiazole derivatives with chloromethyl amines. These synthetic pathways allow for the introduction of various substituents that may influence the biological activity of the resulting compounds .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives showed potency exceeding that of standard antibiotics like nalidixic acid .

- Antifungal Properties : The oxadiazole framework has also been associated with antifungal activity. Specific studies highlighted that certain oxadiazole derivatives could inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound's ability to disrupt cellular processes in cancer cells is attributed to its interaction with specific biological targets:

- Mechanism of Action : Research suggests that oxadiazole derivatives can interfere with DNA replication and cell division in cancerous cells by inhibiting key enzymes involved in these processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Study on Antitubercular Activity : A study examined a series of oxadiazole derivatives for their efficacy against Mycobacterium tuberculosis. Some compounds showed promising results in inhibiting both active and dormant forms of the bacteria .

- Combination Therapy Research : Investigations into combining oxadiazole derivatives with other therapeutic agents have revealed enhanced efficacy against resistant bacterial strains. For example, combinations involving this compound were tested against multi-drug resistant strains .

Comparative Analysis of Oxadiazole Derivatives

| Compound Name | Structure Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| This compound | Contains chloromethyl and diethylamine groups | High reactivity due to electrophilic chloromethyl group | Antimicrobial and anticancer |

| 5-Methyl-N,N-diethyl-1,2,4-oxadiazol | Methyl substitution at position 5 | Altered lipophilicity may enhance biological activity | Antibacterial |

| 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol] | Contains an amino group; similar reactivity | Potentially more reactive due to additional amino group | Antifungal |

Q & A

Basic: What synthetic routes are available for preparing 3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine, and what are their critical optimization parameters?

Answer:

The compound can be synthesized via cyclization of amidoximes with chloromethylating agents (e.g., chloroacetyl chloride) under reflux conditions in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Critical parameters include:

- Reagent stoichiometry : Excess chloromethylating agent (1.5–2.0 equivalents) ensures complete conversion .

- Base selection : Triethylamine is commonly used to neutralize HCl byproducts .

- Temperature : Optimal yields are achieved at 60–80°C .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (petroleum ether/ethanol) resolves impurities .

Advanced: How can researchers resolve contradictory bioactivity data observed in different assay systems for this compound?

Answer:

Contradictions may arise from assay sensitivity, cellular permeability, or off-target effects. Strategies include:

- Orthogonal assays : Validate results using enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., MTT) .

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to rule out ADMET-related discrepancies .

- Structural analogs : Synthesize derivatives (e.g., bromo- or methoxy-substituted oxadiazoles) to isolate structure-activity relationships (SAR) .

- Statistical validation : Use ANOVA or t-tests to confirm significance thresholds across replicates .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this oxadiazole derivative?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 950–980 cm⁻¹ (N-O) confirm the oxadiazole core .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (C7H11ClN3O: 188.6 g/mol) .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in pharmacological studies?

Answer:

- Target identification : Perform affinity chromatography or thermal shift assays to identify binding proteins .

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., ion channels, kinases) .

- Gene expression profiling : RNA-seq or qPCR can reveal upregulated/downregulated pathways in treated cell lines .

- Knockout models : CRISPR-edited cell lines (e.g., lacking suspected targets) clarify on-target vs. off-target effects .

Basic: How should researchers approach the optimization of reaction yields for the chloromethylation step in the synthesis?

Answer:

- Reagent screening : Compare chloromethylating agents (e.g., ClCH2COCl vs. ClCH2SO2Cl) for efficiency .

- Catalyst addition : DMAP (4-dimethylaminopyridine) can accelerate reactions by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amidoxime .

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC ensures completion before workup .

Advanced: What computational methods are suitable for predicting the physicochemical properties and ADMET profile of this compound?

Answer:

- QSAR models : Use MOE or Schrödinger to predict logP (1.8–2.2), solubility (<50 μM), and blood-brain barrier permeability .

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to assess reactivity and stability .

- ADMET prediction : Tools like ADMET Predictor estimate hepatic clearance (e.g., CYP3A4 metabolism) and hERG inhibition risks .

- Molecular dynamics : Simulate membrane permeability (CHARMM force field) to guide in vivo study design .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, chloroacetyl chloride) .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers design analogs to improve the metabolic stability of this compound?

Answer:

- Bioisosteric replacement : Substitute chloromethyl (-CH2Cl) with trifluoromethyl (-CF3) to reduce susceptibility to hydrolysis .

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites (e.g., oxadiazole N-O bond) .

- Deuterium incorporation : Replace hydrogen atoms at α-positions with deuterium to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.